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molecular formula C7H9N3O B6165900 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde CAS No. 877133-27-2

5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No. B6165900
M. Wt: 151.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151105B2

Procedure details

In a 2 L round-bottomed flask containing the crude 5-cyclopropyl-3-(diethoxymethyl)-1-methyl-1H-1,2,4-triazole from Step 2, a solution of 2 N HCl (125 mL) was added and the reaction was allowed to stir at room temperature for 23 h, at which point, LC/MS analysis confirmed the formation of the aldehyde. The mixture was then treated with solid sodium hydroxide until a pH of 13 was obtained. The aqueous mixture was extracted with dichloromethane (3×150 mL), and the combined organic layers dried over sodium sulfate, filtered and the solvent evaporated under vacuum. The crude material was distilled Kugel-Rhor distillation at 135° C.–146° C. to afford 11.4 g (61.9%) the title product as a yellow-colored oil. This material contained 4.8 wt % of the self-condensed side-product, 3,5-dicyclopropyl-1-methyl-1H-1,2,4-triazole, by 1H NMR. 1H NMR (300 MHz, DMSO-d6): δ 0.96 (m, 2H), 1.10 (m, 2H), 2.22 (m, 1H), 4.00 (s, 3H), 9.78 (s, 1H). LC/MS (APCI) calcd for C7H9N3O: 151.07, found (M+H+): 152.1 m/z.
Name
5-cyclopropyl-3-(diethoxymethyl)-1-methyl-1H-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
61.9%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:8]([CH3:9])[N:7]=[C:6]([CH:10](OCC)[O:11]CC)[N:5]=2)[CH2:3][CH2:2]1.Cl.[OH-].[Na+]>>[CH:1]1([C:4]2[N:8]([CH3:9])[N:7]=[C:6]([CH:10]=[O:11])[N:5]=2)[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
5-cyclopropyl-3-(diethoxymethyl)-1-methyl-1H-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=NC(=NN1C)C(OCC)OCC
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 23 h, at which point, LC/MS analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with dichloromethane (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The crude material was distilled
DISTILLATION
Type
DISTILLATION
Details
Kugel-Rhor distillation at 135° C.–146° C.

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C1(CC1)C1=NC(=NN1C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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